molecular formula C23H26N2O5 B11020641 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11020641
M. Wt: 410.5 g/mol
InChI Key: HNIISLCTHWAPQF-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indene and indole moieties, which contribute to its distinctive chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indene and indole precursors, followed by their coupling through amide bond formation. Key steps include:

    Synthesis of Indene Precursor: The indene moiety can be synthesized through the cyclization of appropriate aromatic precursors under acidic or basic conditions.

    Synthesis of Indole Precursor: The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves the coupling of the indene and indole precursors through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit inflammatory pathways by blocking the activity of pro-inflammatory enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide stands out due to its unique combination of indene and indole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C23H26N2O5/c1-25-17(11-15-18(27-2)8-9-19(28-3)22(15)25)23(26)24-16-7-6-13-10-20(29-4)21(30-5)12-14(13)16/h8-12,16H,6-7H2,1-5H3,(H,24,26)

InChI Key

HNIISLCTHWAPQF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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